Stereochemical Configuration and Its Impact on Asymmetric Synthesis
The (S)-enantiomer provides a defined three-dimensional geometry that is essential for inducing chirality in downstream products. In contrast, racemic methyl piperidine-3-carboxylate (CAS 50585-89-2) introduces a 50:50 mixture of (R)- and (S)-forms, which can lead to diastereomeric products or require costly and time-consuming chiral resolution steps . The (R)-enantiomer (CAS 164323-85-7) will direct stereochemical outcomes to the opposite spatial orientation [1].
| Evidence Dimension | Enantiomeric Purity / Stereochemical Outcome |
|---|---|
| Target Compound Data | 100% (S)-enantiomer (based on specification of ≥97% purity, achiral impurities possible) |
| Comparator Or Baseline | Racemic methyl piperidine-3-carboxylate: 50% (S) / 50% (R). (R)-enantiomer: 100% (R). |
| Quantified Difference | Absolute stereochemical inversion or racemic mixture vs. pure (S) form. |
| Conditions | Stereochemical identity verified by chiral HPLC and specific optical rotation. Target compound purity ≥97% . |
Why This Matters
For stereospecific synthetic routes, using the correct enantiomer is a non-negotiable requirement to achieve the desired product configuration and biological activity.
- [1] Kuujia. (n.d.). CAS No 164323-85-7 (methyl (3R)-piperidine-3-carboxylate). Retrieved from https://www.kuujia.com View Source
